2-Iodo-N-methoxy-N-methylacetamide is an organic compound with the molecular formula and a molecular weight of approximately 229.02 g/mol. It features an iodine atom, a methoxy group, and a methylacetamide moiety, which contribute to its unique chemical properties and potential applications in various fields, including chemistry and biology. This compound is classified under organic halides due to the presence of the iodine atom.
The synthesis of 2-Iodo-N-methoxy-N-methylacetamide typically involves the iodination of N-methoxy-N-methylacetamide. A common method includes:
The synthesis can be summarized as follows:
The molecular structure of 2-Iodo-N-methoxy-N-methylacetamide can be represented by its IUPAC name and its chemical formula:
2-Iodo-N-methoxy-N-methylacetamide can undergo several types of chemical reactions:
The mechanism of action for 2-Iodo-N-methoxy-N-methylacetamide largely revolves around its interactions at the molecular level:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈INO₂ |
| Molecular Weight | 229.02 g/mol |
| IUPAC Name | 2-Iodo-N-methoxy-N-methylacetamide |
| InChI | InChI=1S/C4H8INO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 |
| LogP | 0.44120 |
2-Iodo-N-methoxy-N-methylacetamide has several significant applications:
This compound's unique structure and reactivity make it a valuable tool in both research and industrial applications.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9